1,3-Bis(tert-butoxycarbonyl)-1H-benzimidazole-2(3H)-one
Overview
Description
1,3-Bis(tert-butoxycarbonyl)-1H-benzimidazole-2(3H)-one is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in medicinal chemistry due to their biological activities. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(tert-butoxycarbonyl)-1H-benzimidazole-2(3H)-one typically involves the protection of the benzimidazole core with Boc groups. One common method involves the reaction of benzimidazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds smoothly to give the desired product with high yield .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable production process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(tert-butoxycarbonyl)-1H-benzimidazole-2(3H)-one can undergo various chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution Reactions: The benzimidazole core can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Electrophiles or nucleophiles in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc groups yields the free amine derivative of benzimidazole .
Scientific Research Applications
1,3-Bis(tert-butoxycarbonyl)-1H-benzimidazole-2(3H)-one has several applications in scientific research:
Medicinal Chemistry:
Organic Synthesis: The compound serves as a protecting group for amines, allowing for selective reactions in complex organic synthesis.
Material Science: Benzimidazole derivatives are used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1,3-Bis(tert-butoxycarbonyl)-1H-benzimidazole-2(3H)-one primarily involves the protection of amine groups through the formation of Boc-protected intermediates. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Di-tert-butoxycarbonyl-2-methylbenzimidazole
- 1,3-Di-tert-butoxycarbonyl-2-ethylbenzimidazole
Uniqueness
1,3-Bis(tert-butoxycarbonyl)-1H-benzimidazole-2(3H)-one is unique due to its specific substitution pattern and the presence of two Boc groups, which provide enhanced stability and selectivity in synthetic applications compared to other similar compounds .
Properties
IUPAC Name |
ditert-butyl 2-oxobenzimidazole-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-16(2,3)23-14(21)18-11-9-7-8-10-12(11)19(13(18)20)15(22)24-17(4,5)6/h7-10H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOHDQGZQJYKIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2N(C1=O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401152878 | |
Record name | 1,3-Bis(1,1-dimethylethyl) 2-oxo-1H-benzimidazole-1,3(2H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401152878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161468-58-2 | |
Record name | 1,3-Bis(1,1-dimethylethyl) 2-oxo-1H-benzimidazole-1,3(2H)-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161468-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis(1,1-dimethylethyl) 2-oxo-1H-benzimidazole-1,3(2H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401152878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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